3-(叔丁基磺酰基)-1-((2-(三氟甲基)苯基)磺酰基)吡咯烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

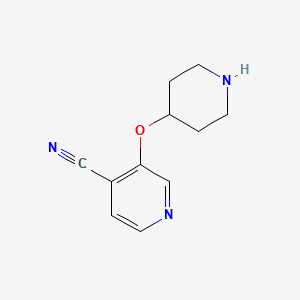

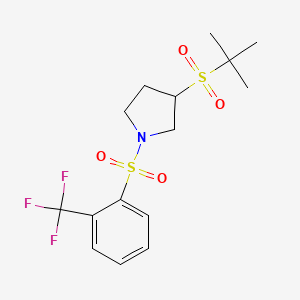

The compound 3-(Tert-butylsulfonyl)-1-((2-(trifluoromethyl)phenyl)sulfonyl)pyrrolidine is a chemically synthesized molecule that likely contains a pyrrolidine core, which is a five-membered lactam ring, functionalized with sulfonyl groups and a trifluoromethylphenyl group. The presence of these groups suggests that the molecule could be of interest in the field of organic synthesis, potentially as an intermediate or a reagent in the formation of more complex molecules.

Synthesis Analysis

The synthesis of related sulfonyl-containing heterocycles has been demonstrated in the literature. For instance, tert-butyl nitrite has been used to promote oxidative intermolecular sulfonamination of alkynes, leading to the formation of substituted sulfonyl pyrroles . Although the specific synthesis of 3-(Tert-butylsulfonyl)-1-((2-(trifluoromethyl)phenyl)sulfonyl)pyrrolidine is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

While the exact molecular structure analysis of the compound is not provided, the general structure of sulfonyl pyrroles has been studied. These molecules typically feature a pyrrolidine ring substituted with various sulfonyl groups, which can significantly influence the electronic properties of the molecule . The trifluoromethyl group, in particular, is known for its strong electron-withdrawing effects, which could impact the reactivity and stability of the molecule.

Chemical Reactions Analysis

The chemical reactivity of sulfonyl pyrroles can be quite diverse. The provided literature indicates that sulfonyl groups can participate in various chemical reactions, such as sulfonamination . The presence of a trifluoromethyl group could further enhance the reactivity of the molecule, potentially making it a useful intermediate in the synthesis of ketones or other aromatic compounds when combined with suitable reagents, such as 2-(trifluoromethylsulfonyloxy)pyridine (TFOP) .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(Tert-butylsulfonyl)-1-((2-(trifluoromethyl)phenyl)sulfonyl)pyrrolidine can be inferred to some extent from the properties of similar compounds. Sulfonyl pyrroles are generally stable under a variety of conditions and can be isolated in moderate to good yields . The introduction of a trifluoromethyl group is likely to increase the compound's lipophilicity and could affect its boiling point, melting point, and solubility in organic solvents .

科学研究应用

有机催化

与 3-(叔丁基磺酰基)-1-((2-(三氟甲基)苯基)磺酰基)吡咯烷相关的化合物的一个重要应用是有机催化。例如,4-三氟甲磺酰胺基脯氨醇叔丁基二苯基甲硅烷醚是一种类似的化合物,已被用作不对称迈克尔加成反应的高效双功能有机催化剂。这些反应涉及酮和醛与硝基烯烃,得到具有优异收率、非对映选择性和对映选择性的顺选择加合物。这展示了此类化合物在促进高度选择性和高效化学转化中的潜力 (王,余,刘,& 彭,2009)。

配合物的合成和表征

具有叔丁基磺酰基和三氟甲基苯基磺酰基基团的化合物已用于合成和表征各种配合物。例如,对含有不同单齿配体的聚吡啶钌(II)配合物的研究探索了光化学和热合成方法。这些配合物展示了在光氧化还原催化中的潜在应用,并作为配位聚合物和材料科学发展的构建模块 (Bonnet, Collin, Gruber, Sauvage, & Schofield, 2003)。

环化反应

另一个应用领域是环化反应,其中这些化合物用作终止剂或引发剂。例如,磺酰胺已被报道为阳离子环化的新型终止剂,促进了吡咯烷和多环体系的有效形成。这突出了该化合物在合成复杂有机结构中的用途,这在制药和材料科学中可能很有价值 (Haskins & Knight, 2002)。

储能中的电解质

在储能领域,特别是在锂硫 (Li-S) 电池中,吡咯烷鎓的衍生物,例如 N-甲基-(正丁基)吡咯烷鎓双(三氟甲磺酰基)酰亚胺已被表征为电解质。这些离子液体提高了热稳定性、离子电导率以及与锂金属的相容性,从而提高了 Li-S 电池的性能和安全性。该应用强调了此类化合物在推进储能技术中的作用 (Shin & Cairns, 2008)。

未来方向

属性

IUPAC Name |

3-tert-butylsulfonyl-1-[2-(trifluoromethyl)phenyl]sulfonylpyrrolidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20F3NO4S2/c1-14(2,3)24(20,21)11-8-9-19(10-11)25(22,23)13-7-5-4-6-12(13)15(16,17)18/h4-7,11H,8-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DICPHPPYMJUJDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)(=O)C1CCN(C1)S(=O)(=O)C2=CC=CC=C2C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20F3NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Tert-butylsulfonyl)-1-((2-(trifluoromethyl)phenyl)sulfonyl)pyrrolidine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

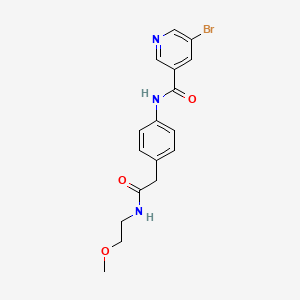

![Methyl 4-[(2-ethoxyphenyl)amino]quinoline-2-carboxylate](/img/structure/B2518000.png)

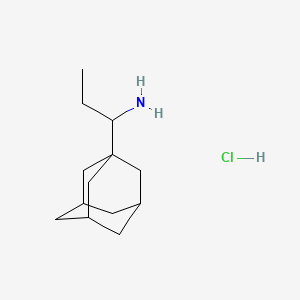

![ethyl 3-carbamoyl-2-pentanamido-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2518002.png)

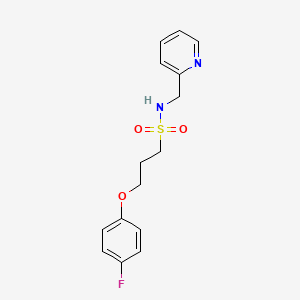

![2-[2-[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-2-oxoethyl]pyridazin-3-one](/img/structure/B2518003.png)

![1-Benzhydryl-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2518007.png)